molecular formula C30H24O12 B10823461 Remisporine B

Remisporine B

Cat. No.: B10823461
M. Wt: 576.5 g/mol
InChI Key: RRGJMIUFDPLICY-JJEZGDBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Remisporine B is a fungal metabolite originally isolated from the marine fungus Remispora maritima. It is a dimeric compound formed through the autocatalytic dimerization of Remisporine A. The compound has garnered significant interest due to its unique structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Remisporine B is synthesized through a Diels-Alder reaction involving Remisporine A. The reaction is facilitated by the inherent instability of Remisporine A, which autocatalytically dimerizes in solution to form this compound . The reaction conditions typically involve maintaining the solution at room temperature, allowing the dimerization to proceed naturally.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the cultivation of the marine fungus Remispora maritima and subsequent extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions

Remisporine B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and properties compared to the parent compound .

Mechanism of Action

The mechanism of action of Remisporine B involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the modulation of various cellular processes, including apoptosis and cell proliferation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with key proteins and enzymes involved in these processes .

Comparison with Similar Compounds

Properties

IUPAC Name

dimethyl (1S,12S,14S,15R,27R)-8,14,23-trihydroxy-6,21-dimethyl-10,25-dioxo-3,13,18-trioxaheptacyclo[13.11.1.02,11.04,9.012,27.017,26.019,24]heptacosa-2(11),4,6,8,17(26),19,21,23-octaene-12,14-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O12/c1-10-5-13(31)18-15(7-10)40-17-9-12-22-21(20(17)24(18)33)26-23(25(34)19-14(32)6-11(2)8-16(19)41-26)29(22,27(35)38-3)42-30(12,37)28(36)39-4/h5-8,12,21-22,31-32,37H,9H2,1-4H3/t12-,21-,22+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGJMIUFDPLICY-JJEZGDBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C4C5C(C3)C(OC5(C6=C4OC7=CC(=CC(=C7C6=O)O)C)C(=O)OC)(C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)[C@@H]4[C@@H]5[C@@H](C3)[C@](O[C@@]5(C6=C4OC7=CC(=CC(=C7C6=O)O)C)C(=O)OC)(C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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